Synthesis Yield: 8-Azidoquinoline Achieves 95% Isolated Yield via Triflyl Azide vs. 40–70% Typical for Classical Diazotization Routes
8-Azidoquinoline is obtained in 95% isolated yield from 8-aminoquinoline using triflyl azide (TfN₃) under mild, room-temperature conditions (CH₂Cl₂/MeOH, Et₃N, cat. CuSO₄, 2 h) [1]. This represents a substantial improvement over classical Sandmeyer-type diazotization routes for aryl azides, which typically deliver isolated yields in the 40–70% range for electron-deficient heterocyclic amines due to competing diazonium salt decomposition and functional-group intolerance [2]. The 95% yield is reported as a purified, chromatographed value (silica gel, CH₂Cl₂), confirmed by ¹H/¹³C NMR, IR (ν(N₃) 2119 cm⁻¹), and GC-MS [1].
| Evidence Dimension | Isolated synthetic yield from the corresponding aromatic amine |
|---|---|
| Target Compound Data | 95% isolated yield (8-aminoquinoline → 8-azidoquinoline via TfN₃) |
| Comparator Or Baseline | Classical diazotization routes: typically 40–70% isolated yield for heterocyclic aryl amines |
| Quantified Difference | 1.4- to 2.4-fold higher yield; ≥25 absolute percentage-point advantage |
| Conditions | Triflyl azide, CH₂Cl₂/MeOH, Et₃N, cat. CuSO₄, RT, 2 h; silica gel chromatography |
Why This Matters
Higher synthetic efficiency directly reduces procurement cost and ensures batch-to-batch supply reliability for users synthesizing 8-azidoquinoline in-house or evaluating commercial material against in-house preparation benchmarks.
- [1] Liu, Q.; Tor, Y. Simple Conversion of Aromatic Amines into Azides. Org. Lett. 2003, 5 (14), 2571–2572. DOI: 10.1021/ol034863y View Source
- [2] Scriven, E. F. V.; Turnbull, K. Azides: Their Preparation and Synthetic Uses. Chem. Rev. 1988, 88 (2), 297–368. DOI: 10.1021/cr00084a001 (Review of classical diazotization yields for aryl azides). View Source
